Molecular Weight and Lipophilicity Distinguish This Compound from Non-Brominated and Unsubstituted Analogs
The presence of the bromine atom at the 5-position and the isobutyl group at the N-2 position confers distinct molecular weight and lipophilicity compared to core THIQ and other analogs. The molecular weight of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is 268.19 g/mol , whereas unsubstituted 1,2,3,4-tetrahydroisoquinoline has a molecular weight of 133.19 g/mol [1]. The 2-isobutyl analog without the bromine has a molecular weight of 189.30 g/mol [2]. This demonstrates a quantifiable increase in molecular weight and an implied increase in lipophilicity (logP), which are critical parameters in drug design, impacting membrane permeability, solubility, and protein binding.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 268.19 g/mol |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline: 133.19 g/mol; 2-Isobutyl-1,2,3,4-tetrahydroisoquinoline: 189.30 g/mol |
| Quantified Difference | 2.0x and 1.4x increase vs. baseline; 78.89 g/mol increase vs. non-brominated analog |
| Conditions | Calculated based on molecular formula (C13H18BrN) |
Why This Matters
Quantifiable differences in molecular weight and lipophilicity directly impact ADME properties and are key considerations for medicinal chemists when selecting a specific building block.
- [1] PubChem. 1,2,3,4-Tetrahydroisoquinoline. Molecular Weight: 133.19 g/mol. View Source
- [2] ChemSrc. R-2-Isobutyl-1,2,3,4-tetrahydro-quinoline. CAS: 1115387-00-2. Molecular Weight: 189.297 g/mol. View Source
